(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943465
InChI: InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15)
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC19943465

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name (6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15)
Standard InChI Key PYULDXIMDWTELO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N

Introduction

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is a complex organic compound that combines a pyridine ring with a pyrrolidine moiety, making it a significant subject of study in organic chemistry and pharmacology. This compound is classified as a ketone derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carbonyl functional groups in its structure allows for various chemical transformations and biological interactions.

Synthesis

The synthesis of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves multiple steps, with conditions such as temperature, solvent choice, and reaction time significantly affecting the yield and purity of the final product. Ethyl acetate is often used as a solvent to facilitate reactions at moderate temperatures.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its unique structure, which may confer distinct biological activities. Research into its efficacy and safety profiles, particularly in pharmacological contexts, is ongoing.

Organic Synthesis

Its versatility in synthetic organic chemistry makes it a valuable intermediate for developing new compounds with potential therapeutic properties.

Comparison with Similar Compounds

Compound NameStructureNotable Properties
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneSimilar pyridine and piperidine structureAntidepressant activity
(5-Chlorothiophen-2-yl)(2-isopropylpyrrolidin-1-yl)ethanoneThiophene instead of pyridinePotential antifungal activity
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanonePyridine and pyrrolidine ringsPotential pharmaceutical applications

Future Research Directions

Future studies should focus on fully characterizing the reactivity profile and biological activity of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone. This includes investigating its potential as a therapeutic agent and exploring its applications in drug discovery and materials science.

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